molecular formula C13H11F3N2O2 B3020893 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 449778-73-8

1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3020893
M. Wt: 284.238
InChI Key: AFDGWMUCPUIPMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields. The novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is a common method for introducing formyl groups into aromatic compounds . Similarly, the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds was carried out via a Vilsmeier-Haack formylation, showcasing the versatility of this reaction in creating a variety of pyrazole derivatives . The synthesis of linearly bonded 1,1'-bis(pyrazole-4-carbaldehydes) was achieved through a reaction with propane-1,3-diselenol, demonstrating the ability to create more complex pyrazole structures .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For instance, the structure of intermediate 5b was investigated by X-ray crystallography, confirming the expected molecular arrangement . The optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, providing insights into the stability of the molecule and potential sites for electrophilic and nucleophilic attacks . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing the coplanarity of the aldehydic fragment with the adjacent pyrazole ring .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives allows for their participation in various chemical reactions. The conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles involves a series of reactions including cyclocondensation, showcasing the chemical versatility of these compounds . The electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and other reactants to yield a new compound with potential biomedical applications also highlights the reactivity of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in various solvents revealed changes in extinction coefficients and quantum yield, indicating the impact of solvent polarity on these properties . The solvatochromic and single crystal studies of similar compounds further emphasize the importance of molecular interactions and environment on the properties of pyrazole derivatives .

properties

IUPAC Name

1-methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-8-3-5-9(6-4-8)20-12-10(7-19)11(13(14,15)16)17-18(12)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDGWMUCPUIPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

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